molecular formula C23H18BrCl2NO5 B12458855 2-(4-bromophenyl)-2-oxoethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate

2-(4-bromophenyl)-2-oxoethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate

Cat. No.: B12458855
M. Wt: 539.2 g/mol
InChI Key: CMEJSZBJSWGCED-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a dichloroisoindoline moiety, and a cyclohexane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Bromophenyl Ketone: The initial step involves the bromination of acetophenone to yield 4-bromoacetophenone. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Dichloroisoindoline Derivative: The dichloroisoindoline moiety is synthesized by reacting phthalic anhydride with thionyl chloride to form 5,6-dichlorophthalic anhydride, which is then reacted with ammonia to yield 5,6-dichloroisoindoline-1,3-dione.

    Esterification Reaction: The final step involves the esterification of 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and cyclohexane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. This reaction is often facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE depends on its application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromophenyl and dichloroisoindoline moieties are crucial for binding to the target sites.

    Materials Science: The compound’s electronic properties are influenced by the conjugation between the bromophenyl and dichloroisoindoline groups, affecting its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE: Similar structure but with a benzoate ester instead of a cyclohexane carboxylate.

    2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE: Similar structure but with a propanoate ester.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE lies in its cyclohexane carboxylate ester, which imparts distinct steric and electronic properties compared to its benzoate and propanoate analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets or materials.

Properties

Molecular Formula

C23H18BrCl2NO5

Molecular Weight

539.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C23H18BrCl2NO5/c24-14-5-1-12(2-6-14)20(28)11-32-23(31)13-3-7-15(8-4-13)27-21(29)16-9-18(25)19(26)10-17(16)22(27)30/h1-2,5-6,9-10,13,15H,3-4,7-8,11H2

InChI Key

CMEJSZBJSWGCED-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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